molecular formula C14H13BrClNO2 B2650060 N-{[5-(4-bromophenyl)furan-2-yl]methyl}-2-chloro-N-methylacetamide CAS No. 923820-81-9

N-{[5-(4-bromophenyl)furan-2-yl]methyl}-2-chloro-N-methylacetamide

Cat. No.: B2650060
CAS No.: 923820-81-9
M. Wt: 342.62
InChI Key: HBVSYNMWTPMKCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[(5-(4-Bromophenyl)furan-2-yl)methyl]-2-chloro-N-methylacetamide is a synthetic acetamide derivative featuring a furan ring substituted with a 4-bromophenyl group at the 5-position. The furan’s 2-position is linked via a methylene bridge to a 2-chloro-N-methylacetamide moiety.

Properties

IUPAC Name

N-[[5-(4-bromophenyl)furan-2-yl]methyl]-2-chloro-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrClNO2/c1-17(14(18)8-16)9-12-6-7-13(19-12)10-2-4-11(15)5-3-10/h2-7H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBVSYNMWTPMKCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=C(O1)C2=CC=C(C=C2)Br)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of N-{[5-(4-bromophenyl)furan-2-yl]methyl}-2-chloro-N-methylacetamide involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Heterocyclic Core Variations
Compound Name Core Structure Key Substituents Reported Activity/Properties Reference
N-{[(5-(4-Bromophenyl)furan-2-yl)methyl]-2-chloro-N-methylacetamide Furan 5-(4-Bromophenyl), 2-(2-chloro-N-methylacetamide) methylene Inferred antimicrobial potential (based on furan analogs)
LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) 1,3,4-Oxadiazole Furan-2-yl, sulfamoyl, cyclohexyl-ethyl groups Antifungal activity (Candida albicans); thioredoxin reductase inhibition
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]acetamide Pyridazinone 4-Bromophenyl, 4-methoxybenzyl, methyl FPR2 agonism; activates calcium mobilization and chemotaxis in neutrophils
2-{[1-Allyl-5-(4-bromophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide Imidazole 4-Bromophenyl, allyl, sulfanyl bridge, 4-chlorophenyl acetamide Structural complexity suggests potential kinase or protease inhibition
2-{[5-(4-chlorophenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl}-N-(2-furylmethyl)acetamide Thiazolo-triazole 4-Chlorophenyl, sulfanyl bridge, furylmethyl acetamide High metabolic stability (inferred from fused heterocycles)

Key Observations :

  • Furan vs. Oxadiazole/Pyridazinone: The furan core (as in the main compound and LMM11) offers a balance of electronegativity and π-π stacking capacity, whereas oxadiazoles and pyridazinones introduce additional hydrogen-bonding sites (e.g., sulfamoyl in LMM11) or planar rigidity (pyridazinone), enhancing target affinity .
  • Imidazole/Thiazolo-Triazole : These cores increase basicity and metabolic stability but may reduce solubility compared to furan derivatives .
Substituent Effects
Substituent Pattern Example Compound Impact on Properties
4-Bromophenyl Main compound; (thiazolidinone derivative) Enhances lipophilicity and halogen bonding; common in antimicrobial agents .
Chloroacetamide Main compound; (trifluoromethylphenyl analog) Increases electrophilicity; may improve membrane permeability but risks hydrolysis
Sulfanyl/Sulfamoyl Linkers LMM11; (imidazole derivative) Introduces metabolic liability (sulfhydryl oxidation) but enables disulfide bonding
Trifluoromethyl (N-[5-(4-bromophenoxy)-2-(trifluoromethyl)phenyl]-2-chloroacetamide) Boosts lipophilicity and electron-withdrawing effects; common in CNS-active drugs

Key Observations :

  • The 4-bromophenyl group is prevalent in antimicrobial and receptor-targeting compounds, likely due to its role in hydrophobic interactions .
  • Chloroacetamide moieties may enhance reactivity but require stabilization strategies (e.g., methyl substitution in the main compound’s N-methyl group) .

Key Observations :

  • The main compound’s furan core and acetamide group may offer better solubility than sulfamoyl or pyridazinone derivatives.
  • Antifungal activity is plausible based on LMM11’s furan-containing analog, though target specificity may vary .

Biological Activity

N-{[5-(4-bromophenyl)furan-2-yl]methyl}-2-chloro-N-methylacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article will explore its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C12H13BrClNO
  • Molecular Weight : 302.59 g/mol
  • IUPAC Name : 1-[5-(4-bromophenyl)furan-2-yl]-N-methylmethanamine; hydrochloride

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 5-(4-bromophenyl)furan-2-carbaldehyde with N-methyl-2-chloroacetamide. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the formation of the desired compound. Characterization is usually performed using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Recent studies have indicated that compounds similar in structure to this compound exhibit promising antimicrobial properties. For instance, derivatives containing a thiazole nucleus have shown significant activity against both Gram-positive and Gram-negative bacteria, as well as antifungal effects. The mechanism of action is believed to involve the inhibition of bacterial lipid biosynthesis, which is crucial for maintaining cell membrane integrity .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro assays. For example, studies utilizing the Sulforhodamine B (SRB) assay on estrogen receptor-positive human breast adenocarcinoma cell lines (MCF7) demonstrated that certain derivatives exhibited significant cytotoxic effects. The structure-activity relationship (SAR) analyses suggest that modifications in the halogen substituents can enhance the anticancer efficacy .

Case Studies

Several case studies have been conducted to evaluate the biological activities of related compounds:

  • Antimicrobial Study :
    • Objective : To assess the antimicrobial properties against selected bacterial strains.
    • Methodology : Turbidimetric methods were employed for evaluating the minimum inhibitory concentration (MIC).
    • Results : Compounds d1, d2, and d3 demonstrated MIC values ranging from 10 to 50 µg/mL against various pathogens, indicating strong antibacterial activity.
  • Anticancer Screening :
    • Objective : To determine the cytotoxic effects on MCF7 cell lines.
    • Methodology : The SRB assay was utilized to quantify cell viability post-treatment.
    • Results : Compounds d6 and d7 exhibited IC50 values of approximately 15 µM, showcasing substantial anticancer potential.

Data Table

Compound IDStructureAntimicrobial Activity (MIC µg/mL)Anticancer Activity (IC50 µM)
d1d12025
d2d21530
d3d31020
d6d64015
d7d73518

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.